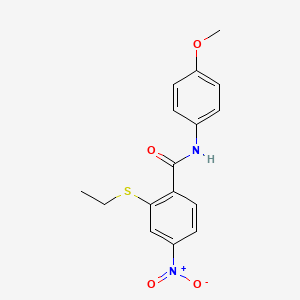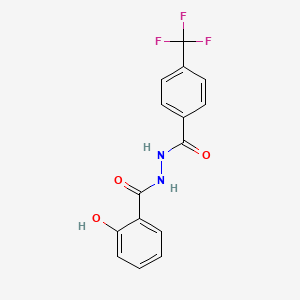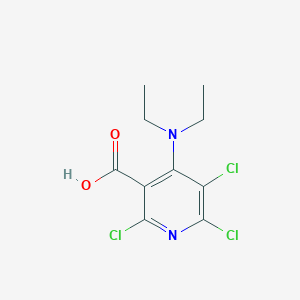![molecular formula C22H25NO4 B11078317 4-{[4-(Ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B11078317.png)
4-{[4-(Ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(ETHOXYCARBONYL)-4-PHENYLPIPERIDINO]METHYL}BENZOIC ACID is an organic compound with a complex structure that includes a piperidine ring, a benzoic acid moiety, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(ETHOXYCARBONYL)-4-PHENYLPIPERIDINO]METHYL}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate to form the intermediate 4-ethoxycarbonylphenylboronic acid . This intermediate can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(ETHOXYCARBONYL)-4-PHENYLPIPERIDINO]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[4-(ETHOXYCARBONYL)-4-PHENYLPIPERIDINO]METHYL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(ETHOXYCARBONYL)-4-PHENYLPIPERIDINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Carboxyphenylboronic acid: Lacks the ethoxycarbonyl group but has a similar aromatic structure.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group instead of an ethoxycarbonyl group.
Uniqueness
4-{[4-(ETHOXYCARBONYL)-4-PHENYLPIPERIDINO]METHYL}BENZOIC ACID is unique due to its combination of a piperidine ring, benzoic acid moiety, and ethoxycarbonyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C22H25NO4/c1-2-27-21(26)22(19-6-4-3-5-7-19)12-14-23(15-13-22)16-17-8-10-18(11-9-17)20(24)25/h3-11H,2,12-16H2,1H3,(H,24,25) |
InChI Key |
OKSSHGSPDWGBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11078243.png)
![2-(benzylsulfanyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11078252.png)
![(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11078254.png)
![N-(3-ethyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11078258.png)
![4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078272.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11078274.png)
![4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11078278.png)
![(5Z)-1-(furan-2-ylmethyl)-5-{[2-(methylsulfanyl)pyrimidin-5-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11078285.png)
![N-(4-methoxyphenyl)-3,5-dinitro-2-[(E)-(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B11078293.png)

![N,N'-diacetyl-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide](/img/structure/B11078309.png)

![7-ethyl-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11078311.png)

